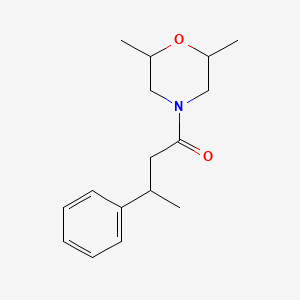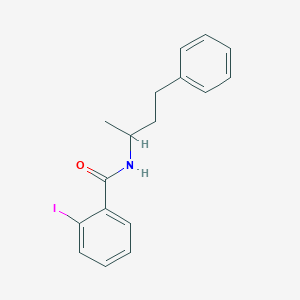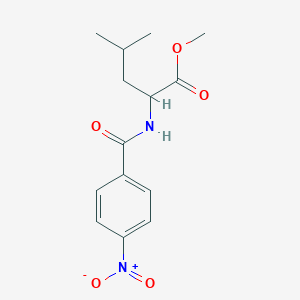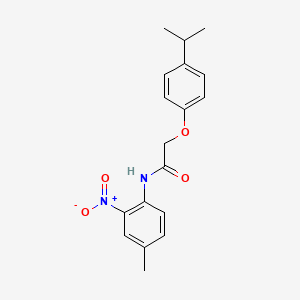
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine
Overview
Description
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine, also known as DPM, is a chemical compound that belongs to the class of morpholine derivatives. It has attracted significant attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been extensively studied for its potential applications in pharmaceuticals. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The exact mechanism of action of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine is not fully understood. However, it has been suggested that 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine exerts its biological activities by interacting with various enzymes and receptors in the body. For example, 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine is its ease of synthesis. The one-pot reaction used to prepare 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine is simple, efficient, and can be carried out on a large scale. Additionally, 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been shown to exhibit a range of biological activities, making it a useful tool for researchers in various fields.
However, there are also some limitations associated with the use of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine can be toxic at high concentrations, which can limit its use in certain assays.
Future Directions
There are several potential future directions for research on 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine. One area of interest is the development of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine and to identify its molecular targets. Finally, the synthesis of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(15-7-5-4-6-8-15)9-16(18)17-10-13(2)19-14(3)11-17/h4-8,12-14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNBJDXBGUEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977074.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3977075.png)



![2-(4-chlorobenzyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3977110.png)
methanol](/img/structure/B3977116.png)

![1-methyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3977122.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)
![N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)
![2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)